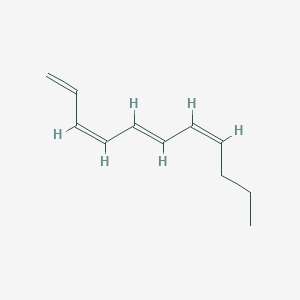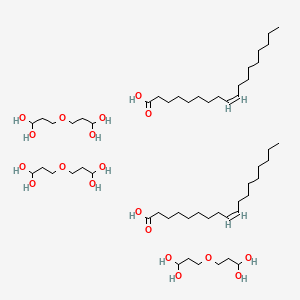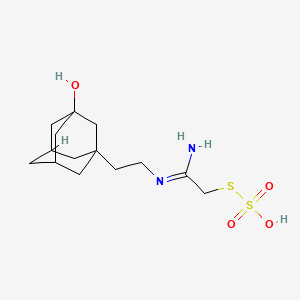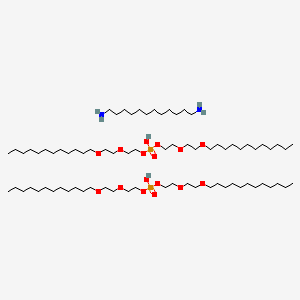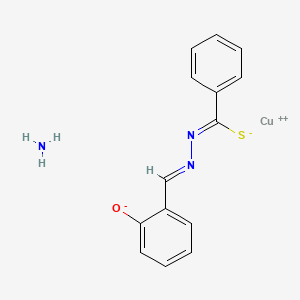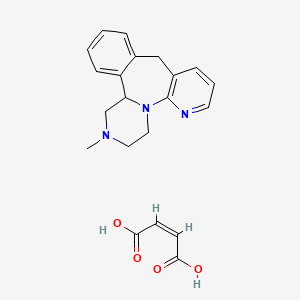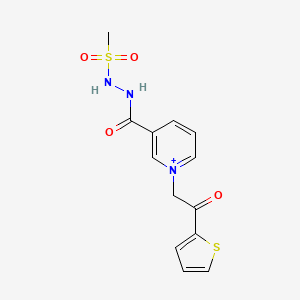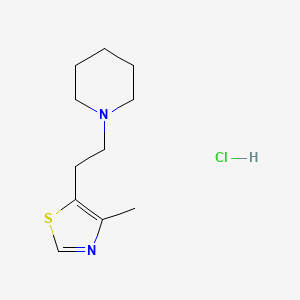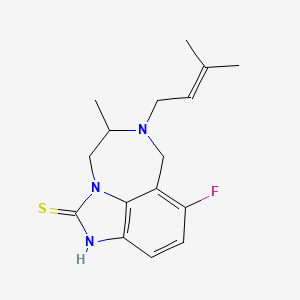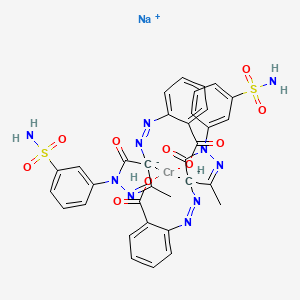
Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C34H24CrN8NaO6 and a molecular weight of 715.6 . This compound is known for its vibrant yellow color and is often used as a dye in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves the reaction of 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazole with benzoic acid derivatives in the presence of chromate ions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to maximize yield and purity . The final product is then purified through filtration and crystallization processes .
化学反応の分析
Types of Reactions
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion in the compound can undergo redox reactions, making it a potential oxidizing agent.
Substitution: The azo group in the compound can participate in substitution reactions, where the azo linkage is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromate species, while substitution reactions can produce various azo derivatives .
科学的研究の応用
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with various molecular targets and pathways. The chromate ion can interact with cellular components, leading to oxidative stress and potential cell damage . The azo group can also interact with proteins and nucleic acids, affecting their function and structure .
類似化合物との比較
Similar Compounds
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Similar in structure but lacks the sulfamoyl group.
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-(3-carboxyphenyl)-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Contains a carboxy group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) imparts unique properties, such as enhanced solubility and potential biological activity . This makes it distinct from other similar compounds and valuable for specific applications .
特性
CAS番号 |
84082-99-5 |
|---|---|
分子式 |
C34H28CrN10NaO10S2- |
分子量 |
875.8 g/mol |
IUPAC名 |
sodium;chromium;2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H14N5O5S.Cr.Na/c2*1-10-15(20-19-14-8-3-2-7-13(14)17(24)25)16(23)22(21-10)11-5-4-6-12(9-11)28(18,26)27;;/h2*2-9H,1H3,(H,24,25)(H2,18,26,27);;/q2*-1;;+1 |
InChIキー |
AODFMRPWVDRPEP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



